Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a fused thiazolo-triazole core, a sulfanylacetyl linker, and a benzoate ester group. Its structural complexity and functional diversity make it a subject of interest in medicinal chemistry, particularly for applications in enzyme inhibition and antimicrobial activity. The compound’s uniqueness lies in the integration of the 4-methylphenyl substituent on the thiazolo-triazole ring, which enhances lipophilicity and target-binding specificity .
Properties
IUPAC Name |
methyl 4-[[2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-13-3-5-14(6-4-13)17-11-29-20-23-24-21(25(17)20)30-12-18(26)22-16-9-7-15(8-10-16)19(27)28-2/h3-11H,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPKHZMULWIOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through the cyclization of appropriate thioamides with α-haloketones under acidic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.
Coupling of Thiazole and Triazole Rings: The thiazole and triazole rings are then coupled through a nucleophilic substitution reaction, where the thiazole ring acts as a nucleophile attacking the electrophilic center of the triazole ring.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Benzoate Ester: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds featuring thiazole and triazole moieties exhibit significant antimicrobial properties. Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics. Studies have demonstrated its ability to inhibit the growth of resistant strains of bacteria, which is crucial in the fight against antibiotic resistance .
Anticancer Properties
The compound's structural components suggest potential activity against cancer cells. Thiazole and triazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies indicate that this compound may inhibit specific cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. The compound has been investigated for its anti-inflammatory properties. In vitro studies have suggested that it can reduce pro-inflammatory cytokine production in macrophages, indicating potential use in treating inflammatory diseases .
Agricultural Applications
Pesticide Development
The unique properties of this compound have prompted research into its use as a pesticide. Its effectiveness against fungal pathogens makes it a promising candidate for agricultural applications aimed at protecting crops from diseases caused by fungi .
Herbicide Potential
The compound's structural characteristics suggest it may also serve as a herbicide. Research is ongoing to evaluate its efficacy in inhibiting the growth of unwanted plant species while being safe for desired crops .
Materials Science Applications
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties. Its inclusion can improve thermal stability and mechanical strength of polymers used in various applications including packaging and automotive industries .
Nanotechnology
In nanotechnology, this compound can be utilized as a precursor for synthesizing nanoparticles with specific functionalities. Research suggests that nanoparticles derived from thiazole and triazole compounds exhibit unique electronic properties that can be harnessed for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural Features
The compound belongs to a broader class of triazole and thiazole derivatives. Key structural analogs include:
Key Observations :
- The thiazolo-triazole core in the target compound provides rigidity and electronic effects that enhance interaction with biological targets compared to non-fused triazoles .
- The 4-methylphenyl group improves membrane permeability relative to polar substituents like ethoxy or amino groups in analogs .
Key Observations :
- The sulfanylacetyl linker in the target compound enables covalent interactions with cysteine residues in enzymes, a feature absent in oxo- or amino-substituted analogs .
- 4-Methylphenyl provides moderate steric hindrance, balancing target affinity and metabolic stability compared to bulkier groups like benzothiazole .
Physicochemical Properties
| Property | Target Compound | Methyl 4-[({[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 4.1 |
| Solubility (mg/mL) | 0.15 | 0.45 | 0.08 |
| Molecular Weight (g/mol) | 427.5 | 441.4 | 495.9 |
| Hydrogen Bond Acceptors | 7 | 8 | 6 |
Biological Activity
Methyl 4-[({[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure comprises a thiazole and triazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 366.43 g/mol. The presence of sulfur in the thiazole ring and nitrogen in the triazole contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiazole and triazole rings exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have shown that derivatives of thiazoles and triazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi.
- Anti-inflammatory Effects : Some derivatives exhibit the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : The compound might inhibit specific enzymes involved in cancer progression or microbial growth.
- Receptor Modulation : It may interact with various receptors (e.g., G-protein coupled receptors) influencing cellular signaling pathways.
Antitumor Activity
A study published in Pharmaceutical Research evaluated the cytotoxic effects of similar thiazole-triazole compounds on human cancer cell lines. Results indicated significant inhibition of cell viability at micromolar concentrations, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry analyses.
Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry highlighted the antibacterial activity of triazole derivatives against resistant strains of Staphylococcus aureus. The study found that modifications to the side chains significantly enhanced potency.
Anti-inflammatory Potential
A recent investigation reported in Bioorganic & Medicinal Chemistry Letters demonstrated that certain thiazole derivatives can effectively reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating diseases characterized by excessive inflammation.
Data Tables
Q & A
Q. What are the critical steps and optimal reaction conditions for synthesizing Methyl 4-[...]benzoate?
The synthesis involves multi-step heterocyclic chemistry, typically starting with condensation reactions between thiazole and triazole precursors. Key steps include:
- Reagent Selection : Use of absolute ethanol and glacial acetic acid as solvents/catalysts for cyclocondensation (e.g., reflux at 80–100°C for 4–6 hours) .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetonitrile to isolate the product .
- Yield Optimization : Adjusting molar ratios (e.g., 1:1 for aldehyde and triazole derivatives) and monitoring reaction progress via TLC .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Structural elucidation requires a combination of:
- NMR Spectroscopy : and NMR to confirm the presence of methylphenyl, thiazolo-triazole, and benzoate moieties .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected MW ~450–500 g/mol) and fragmentation patterns .
- X-ray Crystallography : For resolving crystal packing and stereochemical features, particularly the Z-configuration of the thiazolo-triazole system .
Q. What are the common chemical reactions this compound undergoes in synthetic workflows?
The compound participates in:
- Nucleophilic Substitution : Reactivity at the sulfanylacetyl group with alkyl halides or amines .
- Hydrolysis : Ester-to-acid conversion under basic conditions (e.g., NaOH/EtOH) for derivative synthesis .
- Oxidation/Reduction : Controlled oxidation of thioether to sulfoxide or sulfone groups using HO/acetic acid .
Advanced Questions
Q. How does the thiazolo-triazole moiety influence biological activity, and how can contradictions in activity data be resolved?
The thiazolo-triazole core enhances interactions with enzyme active sites (e.g., kinase inhibition) due to its planar, electron-rich structure . Contradictions in bioactivity data (e.g., varying IC values) may arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times .
- Solubility Issues : Poor aqueous solubility leading to inconsistent dosing; use DMSO co-solvents ≤0.1% to mitigate .
- Metabolic Instability : Rapid hepatic degradation in certain models; validate with metabolic stability assays (e.g., microsomal incubation) .
Q. What strategies reconcile discrepancies in reported mechanisms of action (MOA) across studies?
MOA contradictions (e.g., apoptosis induction vs. cell cycle arrest) can be addressed by:
- Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler™) to identify primary targets .
- Pathway Analysis : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map downstream pathways .
- Structural Analog Comparison : Benchmark against analogs (e.g., methylphenyl vs. fluorophenyl derivatives) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling enhance the prediction of reactivity and target interactions?
- Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) Simulations : Simulate binding to biological targets (e.g., EGFR kinase) to identify key hydrogen bonds/π-π interactions .
- ADMET Prediction : Tools like SwissADME to estimate permeability, CYP450 interactions, and toxicity risks early in development .
Methodological Guidance
- Contradiction Analysis : Always cross-validate biological data using orthogonal assays (e.g., Western blot alongside flow cytometry) .
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, humidity control) to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
